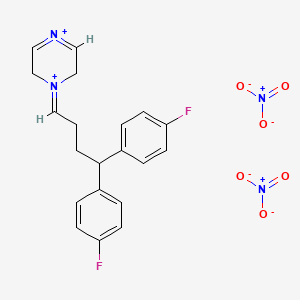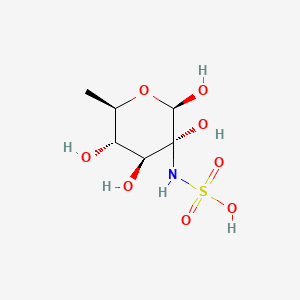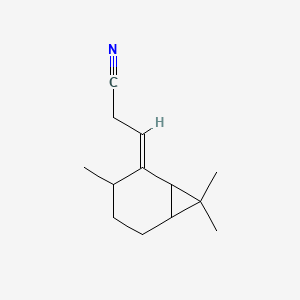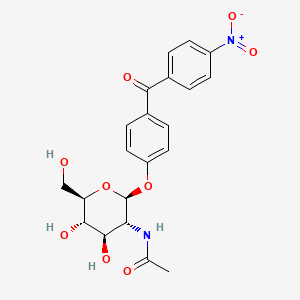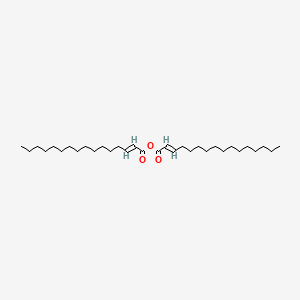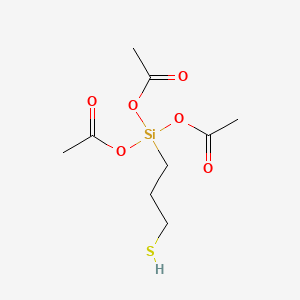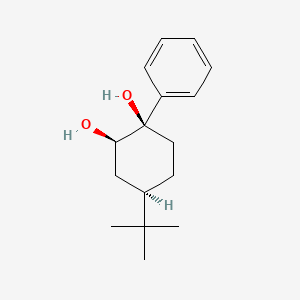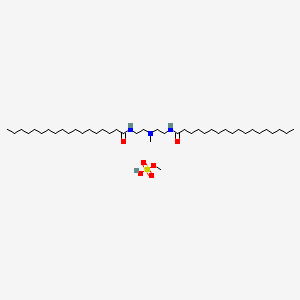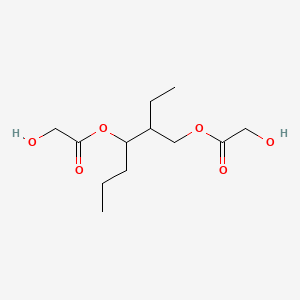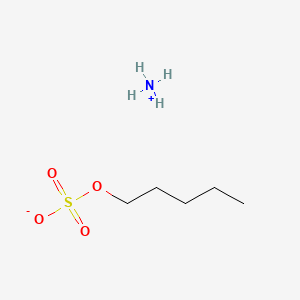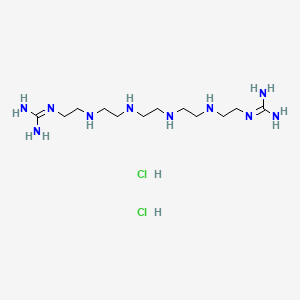
2,5,8,11,14,17-Hexaazaoctadecanediamidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,8,11,14,17-Hexaazaoctadecanediamidine dihydrochloride is a specialty chemical compound with the molecular formula C12H34Cl2N10. It is known for its unique structure, which includes multiple guanidine groups, making it a versatile compound in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17-Hexaazaoctadecanediamidine dihydrochloride typically involves the reaction of polyamines with cyanamide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,5,8,11,14,17-Hexaazaoctadecanediamidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced to form lower oxidation states.
Substitution: The guanidine groups can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxidation state compounds, while substitution reactions can yield a variety of substituted guanidine derivatives .
Wissenschaftliche Forschungsanwendungen
2,5,8,11,14,17-Hexaazaoctadecanediamidine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,5,8,11,14,17-Hexaazaoctadecanediamidine dihydrochloride involves its interaction with various molecular targets, including enzymes and proteins. The guanidine groups in the compound can form strong hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexylguanidine monohydrochloride
- 9-Octadecenylguanidine monohydrochloride
- 2,5,8,11-Tetraazadodecanediamidine dihydrochloride
Uniqueness
Compared to these similar compounds, 2,5,8,11,14,17-Hexaazaoctadecanediamidine dihydrochloride is unique due to its longer chain length and higher number of guanidine groups. This structural difference enhances its reactivity and versatility in various applications .
Eigenschaften
CAS-Nummer |
83898-05-9 |
|---|---|
Molekularformel |
C12H34Cl2N10 |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-(diaminomethylideneamino)ethylamino]ethylamino]ethylamino]ethylamino]ethyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C12H32N10.2ClH/c13-11(14)21-9-7-19-5-3-17-1-2-18-4-6-20-8-10-22-12(15)16;;/h17-20H,1-10H2,(H4,13,14,21)(H4,15,16,22);2*1H |
InChI-Schlüssel |
JCNWVSVXXKODGA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNCCNCCN=C(N)N)NCCNCCN=C(N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




